2-Hydroxyisonicotinic acid

Übersicht

Beschreibung

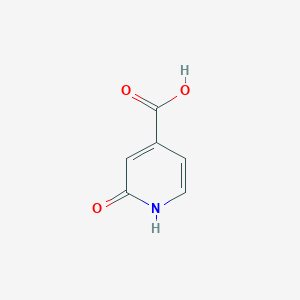

2-Hydroxyisonicotinic acid, also known as 2-Hydroxy-4-pyridinecarboxylic acid, is an organic compound with the molecular formula C₆H₅NO₃. It is a derivative of isonicotinic acid and is characterized by the presence of a hydroxyl group at the second position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxyisonicotinic acid can be synthesized through several methods. One common method involves the reaction of 2-chloronicotinic acid with concentrated hydrochloric acid. The reaction mixture is heated to 140-150°C, resulting in the formation of this compound as a white solid. The yield of this reaction is typically around 89% .

Another method involves the hydrolysis of pyridine-2-carboxylic acid esters using sodium hydroxide solution. The reaction mixture is refluxed overnight, and the product is isolated by acidification and extraction with organic solvents .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxyisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The hydroxyl group can be substituted with halogens using reagents like phosphorus pentachloride or phosphorus pentabromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Phosphorus pentachloride or phosphorus pentabromide in anhydrous conditions.

Major Products Formed:

Oxidation: 2-Ketoisonicotinic acid.

Reduction: 2-Hydroxyisonicotinylpiperidine.

Substitution: 2-Chloroisonicotinic acid or 2-Bromoisonicotinic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-HINA is primarily utilized in the pharmaceutical industry due to its role as an intermediate in drug synthesis.

Case Study: Antitubercular Agents

- Research has shown that 2-HINA is involved in the metabolic pathways of certain antitubercular drugs. For instance, it is a metabolite formed during the microbial transformation of isonicotinic acid hydrazide by Sarcina sp., indicating its potential role in drug metabolism and efficacy .

Organic Synthesis

2-Hydroxyisonicotinic acid serves as a valuable building block in organic synthesis, particularly in the development of pyridine derivatives.

Synthesis Pathway

- The compound can be synthesized through various methods, including the reaction of isonicotinic acid with hydroxylating agents. This synthetic utility makes it a key component in creating more complex organic molecules .

Biochemical Research

In biochemical studies, 2-HINA has been identified as a significant metabolite that participates in various enzymatic reactions.

Case Study: Enzyme Activity

- A notable enzyme, 2-hydroxyisonicotinate dehydrogenase, has been isolated from Mycobacterium sp., which utilizes 2-HINA in its metabolic processes. This enzyme facilitates the oxidation of 2-HINA to other biologically relevant compounds, showcasing its importance in microbial metabolism .

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals.

Growth Factor Role

- 2-HINA has been identified as a growth factor for Erwinia amylovora, which affects pear and apple blossoms. This suggests its application in enhancing plant growth and resistance to certain pathogens .

Polymorphism and Stability

Research indicates that 2-HINA exists in multiple polymorphic forms, which can influence its stability and solubility characteristics. Understanding these polymorphs is crucial for optimizing its applications in various formulations .

| Polymorph | Stability | Thermal Behavior |

|---|---|---|

| Form I | Most stable at elevated temperatures | Converts to Form II upon heating |

| Form II | Intermediate stability | Transforms into Form I when heated |

| Forms III & IV | Less stable | Convert to Form II upon heating |

Wirkmechanismus

The mechanism of action of 2-Hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Isonicotinic acid: Pyridine-4-carboxylic acid.

Nicotinic acid: Pyridine-3-carboxylic acid.

Picolinic acid: Pyridine-2-carboxylic acid.

2-Hydroxyisonicotinic acid’s unique structure and properties make it a valuable compound in various fields of scientific research and industrial applications.

Biologische Aktivität

2-Hydroxyisonicotinic acid (2-HINA) is a derivative of isonicotinic acid, characterized by the addition of a hydroxyl group at the second position. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and potential therapeutic properties. This article will delve into the biological activity of 2-HINA, supported by research findings, case studies, and relevant data tables.

This compound exhibits a molecular formula of C₆H₅N₃O₄ and a molecular weight of 139.11 g/mol. The presence of both hydroxyl and N-oxide functional groups enhances its reactivity and biological activity. The mechanism by which 2-HINA exerts its effects involves binding to specific enzymes and disrupting metabolic pathways in microorganisms.

Key Mechanisms:

- Enzyme Inhibition : 2-HINA acts as a competitive inhibitor for protocatechuate 3,4-dioxygenase (PCD), an enzyme involved in the degradation of aromatic compounds. This inhibition disrupts bacterial growth by interfering with essential metabolic processes.

- Metal Ion Interaction : The compound can form complexes with metal ions, which is crucial for understanding its antibacterial properties and interactions within biological systems.

Antimicrobial Properties

Research has demonstrated that 2-HINA possesses significant antimicrobial activity against various bacterial strains. It inhibits bacterial growth through its interaction with enzyme complexes that contain iron, thereby disrupting fatty acid synthesis.

Antiviral Activity

Preliminary studies suggest that 2-HINA may also exhibit antiviral properties. Its ability to interfere with viral replication pathways makes it a candidate for further investigation in antiviral drug development.

Case Studies

-

Microbial Transformation Study :

A study conducted by Gupta and Shukla (1979) explored the metabolism of isonicotinic acid by Sarcina sp., leading to the identification of this compound as a significant metabolite. The research highlighted the compound's role in microbial metabolism and its potential applications in biochemistry . -

Enzyme Purification :

A study isolated 2-hydroxyisonicotinate dehydrogenase from Mycobacterium sp. INA1, demonstrating its involvement in the metabolic pathway of isonicotinic acid derivatives. This research underscores the importance of 2-HINA in microbial enzymatic processes .

Comparative Analysis

The following table summarizes the characteristics and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Characteristics | Biological Activity |

|---|---|---|---|

| This compound | C₆H₅N₃O₄ | Hydroxyl and N-oxide groups; derived from INA | Antimicrobial, potential antiviral |

| Isonicotinic Acid | C₆H₆N₂O₂ | Precursor for various derivatives; used in drugs | Antimicrobial |

| Nicotinic Acid | C₆H₇N | Role in metabolism; dietary supplement | Metabolic regulation |

| Picolinic Acid | C₆H₄N₂O₂ | Chelating agent; involved in trace metal absorption | Nutritional role |

Eigenschaften

IUPAC Name |

2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHCJLRTXPHUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944942 | |

| Record name | 2-Hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-72-0 | |

| Record name | 22282-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-hydroxyisonicotinic acid interact with protocatechuate 3,4-dioxygenase?

A: 2-OH INO acts as a transition state analog inhibitor of 3,4-PCD. [] It mimics the proposed transition state of the natural substrate (3,4-dihydroxybenzoate) during the enzymatic reaction. Crystallographic studies reveal that 2-OH INO binds directly to the active site ferric ion (Fe3+) in 3,4-PCD. [, ] This binding involves chelation, displacing the endogenous tyrosinate ligand (Tyr447) from the iron atom. [] This displacement creates a cavity where a solvent molecule or, in the case of ternary complexes, a cyanide ion (CN-) can bind. []

Q2: What is the significance of cyanide binding in the 3,4-PCD.2-OH INO complex?

A: Cyanide binding helps elucidate the coordination environment of the iron atom in 3,4-PCD complexes. Studies using electron paramagnetic resonance (EPR) spectroscopy show that cyanide can bind in two steps, forming both Fe-CN and Fe-(CN)2 complexes. [] Furthermore, cyanide binding displaces water molecules from the iron coordination sphere in both the native enzyme and the enzyme-2-OH INO complex, suggesting a potential water binding site near the oxygen insertion site during the catalytic cycle. []

Q3: What is the impact of 2-OH INO binding on the structure of 3,4-PCD?

A: Binding of 2-OH INO to 3,4-PCD induces significant conformational changes in the enzyme. [] The most notable change is the displacement of the endogenous tyrosinate ligand (Tyr447) from the iron atom upon 2-OH INO binding. [] This displacement is stabilized by hydrogen bonding interactions between Tyr447 and nearby residues, creating a cavity adjacent to the substrate binding site. [] This structural rearrangement is thought to be crucial for the enzyme's catalytic mechanism. []

Q4: What can be inferred about the catalytic mechanism of 3,4-PCD based on 2-OH INO binding?

A: The binding of 2-OH INO, a transition state analog, to 3,4-PCD provides valuable insights into the enzyme's catalytic mechanism. [] By mimicking the transition state, 2-OH INO occupies the same space and interacts with the active site in a way that resembles the natural substrate during the oxygen insertion step. [] This interaction suggests that substrate binding initiates a series of conformational changes, including the displacement of Tyr447, which are essential for creating a catalytically competent active site. [] Further studies exploring the binding kinetics and thermodynamics of 2-OH INO, along with structural analysis of the enzyme-inhibitor complex, can provide a more detailed understanding of the reaction pathway and the specific roles of key amino acid residues in 3,4-PCD.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.